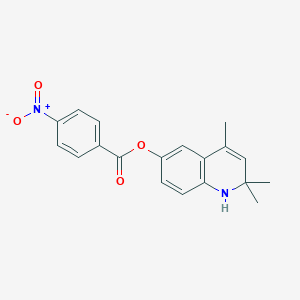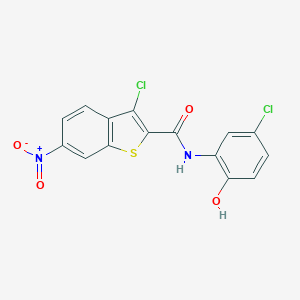
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 4-nitrobenzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with three methyl groups and a nitrobenzoate ester group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 4-nitrobenzoate typically involves the esterification of 2,2,4-trimethylquinoline-6-ol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the reaction mixture at room temperature for several hours until the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Amides or esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interfere with cellular signaling pathways, resulting in anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-trimethyl-1H-quinolin-6-yl 2-bromobenzoate: Similar structure with a bromobenzoate ester group instead of a nitrobenzoate group.
2,2,4-trimethyl-1H-quinolin-6-yl acetate: Contains an acetate ester group instead of a nitrobenzoate group.
Uniqueness
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 4-nitrobenzoate is unique due to the presence of the nitrobenzoate ester group, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological activities compared to other ester groups .
Eigenschaften
CAS-Nummer |
301355-32-8 |
|---|---|
Molekularformel |
C19H18N2O4 |
Molekulargewicht |
338.4g/mol |
IUPAC-Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C19H18N2O4/c1-12-11-19(2,3)20-17-9-8-15(10-16(12)17)25-18(22)13-4-6-14(7-5-13)21(23)24/h4-11,20H,1-3H3 |
InChI-Schlüssel |
BYJKZOHPHYKAQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C |
Kanonische SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B414140.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B414142.png)
![tetramethyl 8'-methoxy-5',5'-dimethyl-6'-(4-nitrobenzoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-dicarboxylate](/img/structure/B414144.png)
![tetramethyl 8'-methoxy-5',5'-dimethyl-6'-(3-methylbenzoyl)-5',6'-dihydrospiro(1,3-dithiole-2,1'-[1'H]-thiopyrano[2,3-c]quinoline)-2',3',4,5-tetracarboxylate](/img/structure/B414148.png)
![(1Z)-8-METHOXY-4,4-DIMETHYL-N-(2-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE](/img/structure/B414149.png)

![(2-Phenylphenyl)-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B414154.png)

![N-(4-ethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B414157.png)
![3,4-dichloro-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B414158.png)

![(8-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(2-phenylphenyl)methanone](/img/structure/B414160.png)
![3-Allyl-5-[4-({2-nitrobenzyl}oxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B414162.png)
![N-(3,4-dimethylphenyl)-N-(8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine](/img/structure/B414163.png)
